REACTION_SMILES
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[CH3:3][O:4][c:5]1[n:6][c:7]([CH3:14])[c:8]([B:11]([OH:12])[OH:13])[cH:9][cH:10]1.[Cl:16][CH2:17][Cl:18].[OH2:15].[OH:1][OH:2]>>[OH:1][c:8]1[c:7]([CH3:14])[n:6][c:5]([O:4][CH3:3])[cH:10][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(B(O)O)c(C)n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
OO
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Name
|
|
Type
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product
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Smiles
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COc1ccc(O)c(C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |